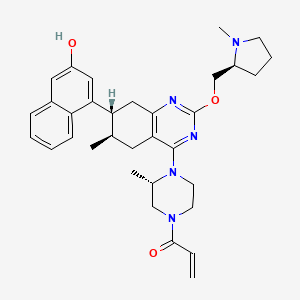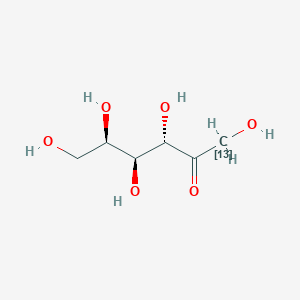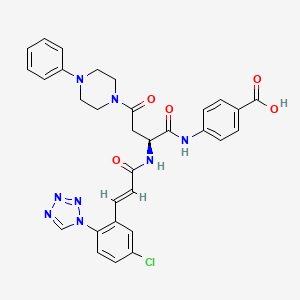
4,7-Dichloroquinoline-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloroquinoline-15N is a nitrogen-labeled derivative of 4,7-Dichloroquinoline, a two-ring heterocyclic compound. This compound is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, such as amodiaquine, chloroquine, and hydroxychloroquine . The nitrogen isotope labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinoline-15N typically involves the following steps :
Condensation: The process begins with the condensation of 3-chloroaniline and diethyl ethoxy methylene malonate under mildly acidic conditions to form an imine.
Cyclization: The imine undergoes cyclization by heating in mineral oil to form the pyridine ring.
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to produce 4-hydroxy-7-chloroquinoline.
Chlorination: Finally, the hydroxy group in the 4-position is converted into a chloro group using phosphorus oxychloride, resulting in this compound.
Industrial Production Methods
The industrial production of this compound follows a similar route but is optimized for higher yield and purity . The process involves:
Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.
Chlorination: Using phosphorus oxychloride to obtain 4,7-Dichloroquinoline crude products.
Refining: Performing one-step refining to achieve a purity of over 99%.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloroquinoline-15N undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced selectively.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include primary amines, which react under mild conditions to form derivatives like chloroquine.
Chlorination: Phosphorus oxychloride is used for chlorination reactions.
Major Products
Aplicaciones Científicas De Investigación
4,7-Dichloroquinoline-15N is used in various scientific research applications :
Chemistry: As a chemical intermediate in the synthesis of antimalarial drugs.
Biology: In tracer studies to investigate biological pathways.
Medicine: In the development of new drug candidates.
Industry: In the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloroquinoline-15N involves its role as an intermediate in the synthesis of antimalarial drugs . These drugs target the heme polymerase enzyme in the malaria parasite, inhibiting its ability to detoxify heme, leading to the parasite’s death. The nitrogen isotope labeling allows for detailed mechanistic studies and tracer experiments to understand these pathways better .
Comparación Con Compuestos Similares
4,7-Dichloroquinoline-15N can be compared with other similar compounds, such as :
4,7-Dichloroquinoline: The non-labeled version, used similarly as a chemical intermediate.
Chloroquine: A derivative used as an antimalarial drug.
The uniqueness of this compound lies in its nitrogen isotope labeling, which makes it particularly valuable for tracer studies and mechanistic investigations.
Propiedades
Fórmula molecular |
C9H5Cl2N |
|---|---|
Peso molecular |
199.04 g/mol |
Nombre IUPAC |
4,7-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1 |
Clave InChI |
HXEWMTXDBOQQKO-HNHCFKFXSA-N |
SMILES isomérico |
C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)








![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
